

Diaminoglyoxime: A Technical Guide to its Discovery and Original Preparation

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Compound of Interest

Compound Name: *Diaminoglyoxime*

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Abstract

This technical guide provides a comprehensive overview of the discovery and original preparation of **diaminoglyoxime** (DAG), a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, including high-energy materials. Tracing its origins to the late 19th century, this document details the initial synthesis and structural elucidation by Ferdinand Tiemann. Furthermore, it presents a compilation of established and contemporary experimental protocols for its preparation, with a focus on methodologies, reaction parameters, and quantitative data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the chemical processes involved.

Discovery and Historical Context

The discovery of **diaminoglyoxime**, also known as oxamidoxime, is intrinsically linked to the pioneering work on amidoximes by the German chemist Ferdinand Tiemann in the 1880s. While the first synthesis of an amidoxime, formamidoxime, was reported by Lossen and Schigerdecker in 1873, it was Tiemann who first elucidated the correct chemical structure of the amidoxime group in 1884.[1][2]

Tiemann's extensive research into the reactions of hydroxylamine with nitriles led to the first successful synthesis of **diaminoglyoxime**. By reacting cyanogen, the dinitrile of oxalic acid,

with hydroxylamine, he was able to prepare the corresponding diamidoxime, which he named "oxamidoxime." This foundational work was published in the Berichte der Deutschen Chemischen Gesellschaft in 1884.^[3] The reaction demonstrated the general principle of synthesizing amidoximes from nitriles, a method that remains fundamental in organic chemistry today.

The significance of **diaminoglyoxime** was further underscored by the work of L. Wolff, who, in 1895, reported its dehydration to form the furazan ring system, a novel heterocycle at the time.^[4] This discovery opened the door to the synthesis of a wide array of furazan-based compounds, many of which are of significant interest in the field of energetic materials.

Chemical Structure and Properties

Diaminoglyoxime is a white crystalline solid with the chemical formula $C_2H_6N_4O_2$ and a molecular weight of 118.10 g/mol. It is characterized by the presence of two amino groups and two oxime groups, making it a versatile building block in organic synthesis.

Key Properties of **Diaminoglyoxime**:

Property	Value	Reference
Melting Point	200-204 °C (decomposes)	[5]
Appearance	White crystalline solid	[6]
Solubility	Soluble in hot water, sparingly soluble in cold water and ethanol	
CAS Number	2580-79-2	[5]

Experimental Protocols for the Preparation of **Diaminoglyoxime**

Several methods for the synthesis of **diaminoglyoxime** have been developed since its initial discovery. The following protocols represent some of the most common and reliable laboratory-scale preparations.

Original Synthesis from Cyanogen and Hydroxylamine (Tiemann, 1884)

This method, while of historical importance, is rarely used today due to the hazardous nature of cyanogen gas. The original procedure involved bubbling cyanogen gas through an aqueous or alcoholic solution of hydroxylamine.

Synthesis from Glyoxime and Hydroxylamine Hydrochloride

A more common and safer laboratory preparation involves the reaction of glyoxime with an excess of hydroxylamine hydrochloride in an alkaline solution.^[7]

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, dissolve 17.6 g (0.2 mol) of glyoxime in a solution of 20 g (0.5 mol) of sodium hydroxide in 90 mL of water.
- To this solution, add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.
- Heat the reaction mixture in an oil bath at 90 °C for 6 hours.
- Cool the solution to room temperature. The **diaminoglyoxime** will precipitate as fine, needle-like crystals.
- Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Quantitative Data:

Parameter	Value
Typical Yield	51-60%
Melting Point	203-205 °C (decomposes)

One-Pot Synthesis from Glyoxal and Hydroxylamine Hydrochloride

This method provides a convenient and efficient route to **diaminoglyoxime** directly from glyoxal, avoiding the isolation of the intermediate glyoxime.^[8]

Experimental Protocol:

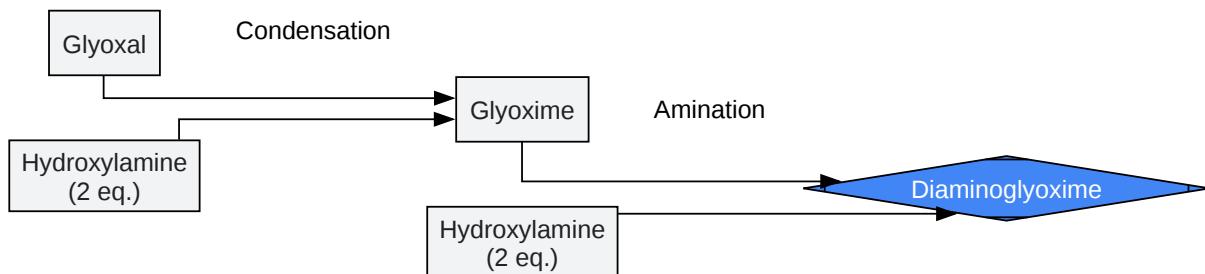
- In a flask, prepare a solution of 140 g (3.5 mol) of sodium hydroxide in 400 mL of water and cool it to 0 °C.
- With stirring, add 222 g (3.2 mol) of hydroxylamine hydrochloride in portions, maintaining the temperature below 10 °C.
- To the cold solution, add 116 g (0.8 mol) of a 40% aqueous solution of glyoxal.
- Heat the reaction mixture to 90-95 °C for several hours.
- Cool the reaction mixture to room temperature, followed by cooling in an ice bath to complete precipitation.
- Collect the product by filtration, wash with cold water, and dry.

Quantitative Data:

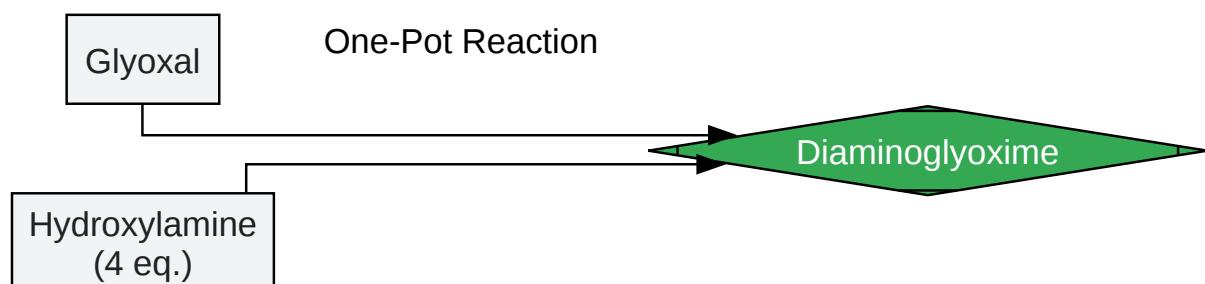
Parameter	Value
Typical Yield	40-80% (yield can be improved with longer reaction times and excess hydroxylamine)
Purity	High purity can be achieved without the need for recrystallization in some optimized procedures.

Reaction Pathways and Workflows

The synthesis of **diaminoglyoxime** and its subsequent conversion to other important compounds can be visualized through the following diagrams.

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Caption: Two-step synthesis of **diaminoglyoxime** from glyoxal.

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Caption: One-pot synthesis of **diaminoglyoxime** from glyoxal.

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Caption: Dehydration of **diaminoglyoxime** to form 3,4-diaminofurazan.

Conclusion

The discovery of **diaminoglyoxime** by Ferdinand Tiemann marked a significant milestone in the field of organic chemistry, laying the groundwork for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. While the original synthesis from cyanogen is now

primarily of historical interest, modern methods utilizing glyoxime or a one-pot reaction from glyoxal provide safe and efficient routes to this valuable intermediate. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers and scientists working in drug development and materials science, enabling the reliable preparation of **diaminoglyoxime** for further synthetic applications.

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